4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile
CAS No.:
Cat. No.: VC18013713
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 4-(4-hydroxypiperidine-1-carbonyl)benzonitrile |
| Standard InChI | InChI=1S/C13H14N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-8H2 |
| Standard InChI Key | GRQWLSWGGBXOAX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(4-hydroxypiperidine-1-carbonyl)benzonitrile is C₁₃H₁₃N₂O₂, with a molecular weight of 237.26 g/mol. Its IUPAC name derives from the piperidine core (4-hydroxypiperidine) connected via a carbonyl group to a para-substituted benzonitrile ring. Key structural features include:
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A piperidine ring with a hydroxyl group at the 4-position, enabling hydrogen bonding.
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A carbonyl bridge that enhances conformational flexibility and serves as a reactive site for nucleophilic additions.
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A benzonitrile group at the para position, contributing to dipole interactions and metabolic stability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₂O₂ |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | 4-(4-hydroxypiperidine-1-carbonyl)benzonitrile |
| Key Functional Groups | Hydroxyl, carbonyl, nitrile |
| Predicted LogP | 1.2 (Moderate lipophilicity) |
The compound’s canonical SMILES is O=C(N1CCC(CC1)O)C2=CC=C(C#N)C=C2, reflecting its connectivity. Spectroscopic data (e.g., NMR, IR) would show signatures for the hydroxyl (≈3200 cm⁻¹), carbonyl (≈1680 cm⁻¹), and nitrile (≈2240 cm⁻¹) groups .
Synthesis and Optimization Strategies
Core Synthetic Routes
The synthesis of 4-(4-hydroxypiperidine-1-carbonyl)benzonitrile typically involves a two-step process:
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Preparation of 4-hydroxypiperidine:
As described in patent CN104628625A, 4-piperidone hydrochloride is reduced using sodium borohydride (NaBH₄) in methanol under reflux, yielding 4-hydroxypiperidine with >98% purity . -
Coupling with benzonitrile derivative:
The hydroxypiperidine is reacted with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the carbonyl bridge. Alternative methods use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
Industrial-Scale Production
Industrial protocols optimize yield and cost by:
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Using continuous flow reactors to enhance mixing and heat transfer.
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Recycling solvents like toluene or dichloromethane.
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Employing anhydrous magnesium sulfate for efficient drying .
Biological Activity and Mechanistic Insights
While direct pharmacological studies on 4-(4-hydroxypiperidine-1-carbonyl)benzonitrile are sparse, its structural analogs exhibit notable bioactivities:
Receptor Interactions
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Piperidine derivatives are known to modulate G-protein-coupled receptors (GPCRs), particularly opioid and serotonin receptors, due to their nitrogen-containing heterocycles .
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The nitrile group may act as a hydrogen bond acceptor, enhancing binding affinity to enzymatic active sites (e.g., kinases or proteases).
Table 2: Hypothesized Biological Targets
| Target | Potential Effect | Mechanism |
|---|---|---|
| Tubulin | Antimitotic activity | Microtubule stabilization |
| Serotonin receptors | Antidepressant/anxiolytic effects | GPCR modulation |
| CYP450 enzymes | Drug metabolism alteration | Competitive inhibition |
Applications in Scientific Research
Medicinal Chemistry
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Scaffold for drug discovery: The compound’s modular structure allows derivatization at the hydroxyl, carbonyl, or nitrile positions. For example, replacing the nitrile with an amine could yield protease inhibitors.
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Prodrug development: The hydroxyl group facilitates conjugation with promoieties for targeted delivery.
Material Science
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Coordination polymers: The nitrile and hydroxyl groups can coordinate metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.
Comparison with Structural Analogs
4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one
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Similarities: Both share the 4-hydroxypiperidine-carbonyl motif.
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Differences: The dihydropyridinone ring in the analog introduces additional hydrogen-bonding capacity but reduces metabolic stability compared to benzonitrile.
4-(1-Hydroxyethyl)benzonitrile
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Similarities: Para-substituted benzonitrile core.
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Differences: The hydroxyethyl group offers fewer sites for covalent modification than the piperidine-carbonyl system.
Future Perspectives
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Pharmacological profiling: In vitro assays are needed to validate the compound’s interaction with tubulin and GPCRs.
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Synthetic scalability: Developing enantioselective routes to access stereoisomers could enhance therapeutic specificity.
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Hybrid material development: Exploring its use in metal-organic frameworks (MOFs) for catalytic applications.
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